Evidence Dimension 1: Dual Protonation Sites Distinguish the Dihydrochloride Salt from Free-Base and Mono-HCl Carbazole Analogs for Solubility-Dependent Assays
CAS 56244-06-5 is supplied as the dihydrochloride salt, bearing two protonation sites: the N9-dimethylaminopropyl tertiary amine (predicted pKₐ ~9.3) and the 3-amino group on the carbazole ring. This contrasts with the majority of research-grade carbazole analogs, which are supplied either as free bases (e.g., 3-amino-9-ethylcarbazole, 3-carbazol-9-yl-N,N-dimethylpropan-1-amine) or as mono-hydrochloride/oxalate salts (e.g., carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate, CAS 41734-73-0) . The dihydrochloride form provides two molar equivalents of HCl per molecule (theoretical chloride content ~18.9% w/w), conferring higher aqueous solubility at physiologically relevant pH compared to the free base (predicted logP of the free base: ~4.2; dihydrochloride salt aqueous solubility estimated >10 mg/mL in water based on structurally related carbazole dihydrochloride salts) [1]. The quantitative solubility differential between the dihydrochloride and the free base form is estimated to be 50- to 200-fold at pH 7.4 based on class-level salt-to-free-base solubility ratios for basic amine-containing heterocycles [2].
| Evidence Dimension | Aqueous solubility at pH 7.4 (estimated from salt form properties) |
|---|---|
| Target Compound Data | CAS 56244-06-5 dihydrochloride salt; predicted aqueous solubility >10 mg/mL; two protonation sites; chloride content ~18.9% w/w |
| Comparator Or Baseline | Free base form (predicted logP ~4.2, aqueous solubility estimated <0.2 mg/mL); mono-hydrochloride or oxalate salts of structurally related N9-dimethylaminopropyl carbazoles (e.g., CAS 41734-73-0, oxalate salt, single protonation site) |
| Quantified Difference | Estimated 50- to 200-fold solubility enhancement for dihydrochloride vs. free base at pH 7.4 (class-level inference) |
| Conditions | Class-level salt-form solubility comparison for basic amine-containing heterocycles; specific experimental aqueous solubility data for CAS 56244-06-5 not located in the peer-reviewed literature |
Why This Matters
For in vitro assays requiring compound dissolution in aqueous buffer (e.g., cell-based phenotypic screens, enzymatic assays), the dihydrochloride salt form eliminates the need for DMSO stock solutions exceeding 0.1% v/v, reducing solvent-related cytotoxicity artifacts that confound IC₅₀ determinations.
- [1] PubChem. 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride. Computed Properties: Molecular Weight 374.74 g/mol; Heavy Atom Count 23; Hydrogen Bond Donor Count 3; Rotatable Bond Count 4. View Source
- [2] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. View Source
